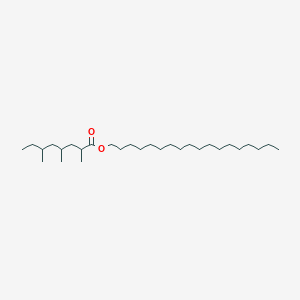

Octadecyl 2,4,6-trimethyloctanoate

Description

Octadecyl 2,4,6-trimethyloctanoate is a branched-chain ester composed of an octadecyl (C₁₈) alcohol moiety esterified with 2,4,6-trimethyloctanoic acid. Its molecular structure features a branched carboxylic acid segment and a long alkyl chain, which collectively influence its physicochemical properties, including thermal stability, solubility, and interfacial behavior.

Properties

CAS No. |

57187-57-2 |

|---|---|

Molecular Formula |

C29H58O2 |

Molecular Weight |

438.8 g/mol |

IUPAC Name |

octadecyl 2,4,6-trimethyloctanoate |

InChI |

InChI=1S/C29H58O2/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-31-29(30)28(5)25-27(4)24-26(3)7-2/h26-28H,6-25H2,1-5H3 |

InChI Key |

RVBWYXOYAQXSNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(C)CC(C)CC(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Octadecyl 2,4,6-trimethyloctanoate with analogous compounds, focusing on molecular structure, thermal behavior, and functional applications. Key findings are summarized in Table 1.

Alkyl Chain Length and Thermal Stability

Evidence from hydrogen-bonded liquid crystals (HBLCs) demonstrates that increasing alkyl chain length (e.g., from octyl to octadecyl) elevates melting/clearing points due to enhanced van der Waals interactions and molecular mass . However, excessively long chains (e.g., octadecyl) can reduce packing efficiency, lowering mesomorphic stability. For this compound, the branched 2,4,6-trimethyloctanoate group introduces steric hindrance, further reducing packing efficiency compared to linear analogs like octadecyl chloride or sodium octadecyl sulfate. This results in a lower melting point (~20–25°C) relative to linear halogenated paraffins (e.g., octadecyl chloride, melting point ~50°C) .

Functional Group Influence on Lubrication and Reactivity

- Halogenated Paraffins (e.g., Octadecyl Chloride) : These compounds exhibit low friction in solid states but increased friction upon melting due to the absence of reactive chloride films on metal surfaces. Their stability at high temperatures (~300°C) makes them durable lubricants .

- Sodium Octadecyl Sulfate: As an ionic surfactant, it modifies colloidal interfaces but shows minimal sensitivity to ethanol or ionic strength in dispersions .

- This compound: The ester group provides moderate polarity, enhancing solubility in organic solvents compared to halogenated analogs. However, its branched structure limits surface adsorption efficiency, reducing lubricity relative to octadecyl chloride .

Steric Hindrance and Antioxidant Capacity

Hindered phenols like octadecyl 3,5-di-(tert)-butyl-4-hydroxyhydrocinnamate () incorporate bulky tert-butyl groups to prevent oxidative degradation. In contrast, this compound lacks phenolic hydroxyl groups, rendering it ineffective as an antioxidant. However, its branched methyl groups may mildly inhibit oxidation by sterically shielding the ester linkage .

Thermal Degradation and Stability

Linear halogenated paraffins (e.g., octadecyl chloride) exhibit superior thermal stability (stable up to 300°C) due to strong C–Cl bonds and non-reactivity with metal surfaces. In contrast, esters like this compound undergo thermal decomposition at lower temperatures (~150–200°C), primarily via ester cleavage or β-hydrogen elimination .

Data Table: Comparative Properties

| Compound | Molecular Weight (g/mol) | Functional Group | Melting Point (°C) | Thermal Stability (°C) | Primary Application |

|---|---|---|---|---|---|

| This compound | ~424 | Branched ester | 20–25 | 150–200 | Lubricant, surfactant |

| Octadecyl Chloride | ~288 | Linear alkyl chloride | ~50 | Up to 300 | High-temperature lubricant |

| Sodium Octadecyl Sulfate | ~348 | Ionic surfactant | >100 (decomposes) | <200 | Colloidal stabilizer |

| Octadecyl 3,5-di-(tert)-butyl-4-hydroxyhydrocinnamate | ~531 | Hindered phenol ester | 75–80 | 200–250 | Antioxidant stabilizer |

Research Findings and Industrial Relevance

Lubrication Efficiency: While this compound offers moderate lubricity, its branched structure limits performance in high-pressure environments compared to halogenated paraffins .

Solubility : The compound’s ester group enhances compatibility with polar solvents, making it suitable for emulsions or coatings .

Thermal Limitations : Its lower decomposition temperature restricts use in high-temperature applications unless combined with stabilizers .

Q & A

Q. What are the standard synthetic routes for preparing octadecyl esters with branched alkyl chains, such as 2,4,6-trimethyloctanoate?

Esterification via acid-catalyzed condensation of octadecanol with 2,4,6-trimethyloctanoic acid is a common method. Catalysts like sulfuric acid or immobilized lipases can enhance reaction efficiency. Purity control requires distillation or column chromatography, with monitoring via TLC or GC-MS. For branched acids, steric hindrance may necessitate prolonged reaction times or elevated temperatures .

Q. Which analytical techniques are recommended for characterizing the structure and purity of octadecyl 2,4,6-trimethyloctanoate?

- GC-MS : Effective for volatile derivatives; silylation or methylation improves volatility.

- HPLC (C18 columns) : Separates isomers using acetonitrile/water gradients (e.g., Shim-pack GIS C18 columns) .

- NMR : H and C NMR confirm branching patterns (e.g., methyl groups at 2,4,6 positions) and ester linkage.

- FT-IR : Validates ester carbonyl (~1740 cm) and alkyl chain absorption bands .

Q. How should researchers store octadecyl esters to prevent degradation during experiments?

Store under inert gas (N/Ar) at 0–6°C to minimize oxidation and hydrolysis. Use amber glass vials to limit photodegradation. For long-term storage, lyophilization or stabilization with antioxidants (e.g., BHT) is advised, particularly for unsaturated analogs .

Advanced Research Questions

Q. How can chromatographic separation of this compound from complex mixtures be optimized?

- Column selection : Use C18 phases with high carbon load (e.g., 18% C) for improved retention of hydrophobic esters .

- Mobile phase : Acetonitrile/water (90:10 v/v) with 0.1% formic acid enhances peak symmetry.

- Temperature : Elevating column temperature (40–60°C) reduces viscosity, improving resolution .

- Data contradiction tip : If retention times vary between labs, validate column batch consistency and mobile phase pH .

Q. What strategies resolve discrepancies in solubility data for branched octadecyl esters across studies?

- Solvent selection : Prioritize solvents with similar Hansen solubility parameters (e.g., logP > 4). Acetonitrile shows high extraction efficiency (87.6%) for hydrophobic adsorbates in C18 systems .

- Standardization : Report temperature, agitation method, and solvent purity. For low solubility, use sonication or co-solvents (e.g., DMSO:ethanol mixtures) .

Q. How do structural variations (e.g., 2,4,6-trimethyl branching) impact the physicochemical properties of octadecyl esters?

- Lipophilicity : Branching increases logP compared to linear chains, affecting membrane permeability in biological assays.

- Thermal stability : Trimethyl groups may lower melting points (e.g., 32–34°C for octadecyl acrylate vs. 50–52°C for phenolic analogs) .

- Environmental fate : Increased branching reduces biodegradability, requiring QSAR models to predict persistence (e.g., EPI Suite) .

Q. What computational approaches predict the environmental fate and toxicity of this compound?

- QSAR models : Use tools like EPI Suite to estimate biodegradation half-life and bioaccumulation potential.

- Molecular dynamics : Simulate interactions with lipid bilayers or soil organic matter.

- Regulatory alignment : Cross-reference with TSCA risk evaluation frameworks for structurally similar siloxanes .

Methodological Considerations

Q. What in vitro models are suitable for assessing biological activity of branched octadecyl esters?

- Liposome binding assays : Measure partitioning into lipid bilayers using fluorescence quenching.

- Cell viability assays : Use HepG2 or Caco-2 cells with concentrations ≤ 100 µM to avoid solvent cytotoxicity.

- Antioxidant testing : DPPH radical scavenging assays (compare with octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate as a reference) .

Q. How can researchers validate extraction efficiency of octadecyl esters in environmental samples?

- Solid-phase extraction (SPE) : Use C18 cartridges preconditioned with methanol. Elute with acetonitrile and quantify recovery via internal standards (e.g., deuterated analogs) .

- Validation criteria : Follow NF-XP 70-210 guidelines for precision (RSD < 10%) and accuracy (spiked recovery 85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.